2-Methyl-2-((4-methylpiperidin-1-yl)sulfonyl)propanoic acid
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Overview
Description
2-Methyl-2-((4-methylpiperidin-1-yl)sulfonyl)propanoic acid is a chemical compound with a molecular formula of C10H21NO3S It is characterized by the presence of a piperidine ring, a sulfonyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-((4-methylpiperidin-1-yl)sulfonyl)propanoic acid typically involves the reaction of 4-methylpiperidine with a sulfonyl chloride derivative, followed by the introduction of a propanoic acid group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-((4-methylpiperidin-1-yl)sulfonyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Methyl-2-((4-methylpiperidin-1-yl)sulfonyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2-((4-methylpiperidin-1-yl)sulfonyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-((4-methylpiperidin-1-yl)sulfonyl)propanehydrazide
- 2-Methyl-2-((4-methylpiperidin-1-yl)sulfonyl)propanoic acid methyl ester
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl group provides strong electron-withdrawing effects, while the piperidine ring offers structural rigidity and potential for interaction with biological targets.
Properties
Molecular Formula |
C10H19NO4S |
---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
2-methyl-2-(4-methylpiperidin-1-yl)sulfonylpropanoic acid |
InChI |
InChI=1S/C10H19NO4S/c1-8-4-6-11(7-5-8)16(14,15)10(2,3)9(12)13/h8H,4-7H2,1-3H3,(H,12,13) |
InChI Key |
UGVCMDRZPJPBGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C(C)(C)C(=O)O |
Origin of Product |
United States |
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